molecular formula C21H16BrN3O3 B2473273 N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 940983-87-9

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2473273
CAS RN: 940983-87-9
M. Wt: 438.281
InChI Key: GEJXWPKDYIKSAS-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (referred to as BMQ) is a synthetic compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and inflammation.

Scientific Research Applications

Synthesis and Structural Modifications

One-Pot Synthesis of Dynamic Benzoxazinones and Quinazolinones : The compound has been utilized in the synthesis of benzoxazinones and their corresponding quinazolinones. These compounds exhibit interesting biological activities due to their structural complexity. The synthesis explores reactions with nitrogen nucleophiles, showcasing the compound's versatility in creating biologically active molecules (El-hashash, Azab, & Morsy, 2016).

Water-Soluble Analogs of Antitumor Agents : Research has focused on modifying the compound to increase its water solubility for in vivo evaluations. This involves the introduction of amino functionalities, leading to compounds with significantly improved solubility and cytotoxicity, indicating its potential as a scaffold for developing novel antitumor agents (Bavetsias et al., 2002).

Biological Applications

Antitumor Activity and Cell Cycle Effects : Investigations into the antitumor activity of derivatives have revealed that certain analogs do not act via traditional folate-dependent pathways. Instead, they exhibit a unique and delayed cell cycle arrest across various phases, suggesting a novel mechanism of action for cancer treatment. This highlights the potential of the compound and its derivatives in the development of new anticancer therapies with unique modes of action (Skelton, Ormerod, Titley, & Jackman, 1998).

Selective Receptor Antagonists : The compound's framework has been utilized to develop selective receptor antagonists, indicating its utility in creating molecules with specific receptor interactions. This application underscores the compound's versatility in drug development, particularly in targeting specific pathways or receptors for therapeutic benefits (Aramori et al., 1997).

properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3/c1-12-10-18(16-11-14(22)4-7-17(16)23-12)24-21(28)13-2-5-15(6-3-13)25-19(26)8-9-20(25)27/h2-7,10-11H,8-9H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXWPKDYIKSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-2-methylquinolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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